Proquazone

描述

属性

IUPAC Name |

7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIGKVIOEQASGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021210 | |

| Record name | Proquazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22760-18-5 | |

| Record name | Proquazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proquazone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proquazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proquazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proquazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROQUAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proquazone's Dichotomous Interaction with Cyclooxygenase Isoforms: A Technical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the mechanism of action of proquazone, a non-steroidal anti-inflammatory drug (NSAID), with a specific focus on its differential effects on the cyclooxygenase (COX) isoforms, COX-1 and COX-2. This compound, a quinazoline derivative, exerts its therapeutic effects by inhibiting these key enzymes in the prostaglandin synthesis pathway.[1] Understanding its nuanced interaction with COX-1 and COX-2 is paramount for appreciating its efficacy and safety profile.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, like other NSAIDs, functions by blocking the action of cyclooxygenase enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of inflammation, pain, and fever.[2] There are two primary isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]

-

COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[1]

By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating the symptoms of various inflammatory conditions.[3] The relative inhibition of COX-1 versus COX-2 is a critical determinant of an NSAID's efficacy and its potential for adverse effects, particularly gastrointestinal complications.[2]

Quantitative Analysis of COX-1 and COX-2 Inhibition

A thorough review of the scientific literature did not yield specific IC50 values for this compound's inhibition of COX-1 and COX-2. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50% and is a key measure of its potency.

To provide a comparative context for understanding this compound's potential selectivity, the following table summarizes the IC50 values for several other common NSAIDs, illustrating the spectrum of COX-1 and COX-2 inhibition. A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-2 by the IC50 for COX-1. A ratio significantly less than 1 indicates a preference for COX-2 inhibition, while a ratio greater than 1 suggests a preference for COX-1.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Ibuprofen | 12 | 80 | 0.15 | [4] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [4] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [4] |

| Meloxicam | 37 | 6.1 | 6.1 | [4] |

| Celecoxib | 82 | 6.8 | 12 | [4] |

| Rofecoxib | > 100 | 25 | > 4.0 | [4] |

| Piroxicam | 47 | 25 | 1.9 | [4] |

Experimental Protocols for Determining COX Inhibition

The determination of a compound's inhibitory activity against COX-1 and COX-2 is typically performed using in vitro assays. These assays are crucial for characterizing the pharmacological profile of NSAIDs like this compound. Below are detailed methodologies for two common experimental approaches.

Human Whole Blood Assay

This assay provides a physiologically relevant environment for assessing COX inhibition as it utilizes the cellular and protein components of whole blood.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is drawn from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Inhibition (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control at 37°C for a specified time (e.g., 60 minutes).

-

Coagulation is initiated (e.g., by allowing the blood to clot at 37°C for 60 minutes), which stimulates platelet COX-1 to produce thromboxane A2 (TXA2).

-

The reaction is stopped, and the serum is separated by centrifugation.

-

The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Inhibition (Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.

-

The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is measured by ELISA.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration.[5]

Purified Enzyme Assay

This assay utilizes purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory effect of a compound.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the purified enzyme, a heme cofactor, and a suitable buffer (e.g., Tris-HCl).

-

Inhibitor Incubation: The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for a defined period to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the formation of prostaglandin products. This can be done using various methods, including:

-

Colorimetric Assays: Monitoring the peroxidase activity of COX, which is coupled to a colorimetric reaction.

-

Enzyme Immunoassays (EIA): Quantifying the amount of a specific prostaglandin (e.g., PGE2) produced.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Directly measuring the levels of various prostaglandin products.

-

-

Data Analysis: The rate of product formation is measured, and the percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). IC50 values are then determined from the dose-response curves.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized through signaling pathways and logical workflows. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Prostaglandin Synthesis Pathway and this compound's Point of Intervention.

Caption: Experimental Workflow for Determining this compound's COX Inhibitory Activity.

Caption: Logical Flow of this compound's Pharmacological Effects.

Conclusion

References

- 1. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Proquazone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of proquazone. It is intended for an audience with a background in chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds.[1][2] Unlike many other NSAIDs, this compound does not possess a free carboxylic acid group in its structure.[3]

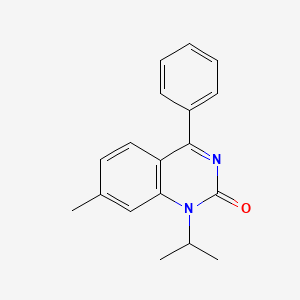

Chemical Structure:

Figure 1. Chemical Structure of this compound

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 7-methyl-1-(1-methylethyl)-4-phenyl-2(1H)-quinazolinone[4] |

| CAS Number | 22760-18-5[1] |

| Molecular Formula | C₁₈H₁₈N₂O[1] |

| SMILES | CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3[4] |

| InChI | InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3[4] |

| InChIKey | JTIGKVIOEQASGT-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound presents as yellow crystals.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 278.35 g/mol | [1] |

| Melting Point | 137-138 °C | [1] |

| Boiling Point (est.) | 436.12 °C | [5] |

| Solubility | Insoluble in water; Soluble in chloroform. | [1] |

| pKa (predicted) | 0.74 ± 0.20 | [5] |

| LogP (XLogP3) | 3 | [4] |

Pharmacological Properties

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the production of prostaglandins.[4]

Diagram 1. this compound's inhibition of the COX pathway.

Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[6]

| Parameter | Value | Source(s) |

| Plasma Half-life (t½) | α-phase: 2 minβ-phase: 14 minγ-phase: 76 min | [6] |

| Total Clearance | 700 mL/min | [6] |

| Apparent Volume of Distribution (Vd) | 40 L | [6] |

| Bioavailability (Oral) | ~7% (due to extensive first-pass effect) | [6] |

| Renal Excretion (unchanged) | < 0.001% | [6] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves a two-step process:[5]

-

Alkylation of 2-amino-4-methylbenzophenone: 2-amino-4-methylbenzophenone is alkylated with 2-iodopropane in the presence of sodium carbonate. This step introduces the isopropyl group.

-

Condensation with Urethane: The resulting 4-methyl-2-[(1-methylethyl)amino]benzophenone is then condensed with urethane in the presence of zinc chloride at a high temperature (190 °C) to form the quinazolinone ring system of this compound.[5]

Diagram 2. General workflow for the synthesis of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes. This method is based on the quantification of prostaglandin E₂ (PGE₂) production using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Arachidonic acid (substrate)

-

Hematin (co-factor)

-

L-epinephrine (co-factor)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Hydrochloric acid (2.0 M)

-

Internal standard (e.g., d₄-PGE₂)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, combine 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine. Add 20 µL of the buffer containing either COX-1 (0.1 µg) or COX-2 (0.2 µg) and incubate for 2 minutes at room temperature.[7]

-

Inhibitor Incubation: Add 2 µL of the this compound solution (at various concentrations) to the enzyme mixture. For the control, add 2 µL of the solvent. Pre-incubate the mixture for 10 minutes at 37 °C.[7]

-

Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).[7]

-

Termination of Reaction: After 2 minutes, stop the reaction by adding 20 µL of 2.0 M HCl.[7]

-

Sample Preparation for LC-MS/MS: Add the internal standard (d₄-PGE₂) to each sample.[7]

-

LC-MS/MS Analysis: Analyze the samples to quantify the amount of PGE₂ produced. The deprotonated molecule of PGE₂ (m/z 351) is selected for collision-induced dissociation, and a specific product ion (m/z 271) is monitored.[7]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).

Diagram 3. Experimental workflow for a COX inhibition assay.

Clinical Use and Efficacy

This compound has been investigated for the treatment of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[2] Clinical studies have suggested that at doses of 300 to 900 mg per day, this compound demonstrates efficacy comparable to other NSAIDs such as aspirin, indomethacin, and naproxen in managing these conditions.[3]

Safety and Toxicology

The primary adverse effects associated with this compound are gastrointestinal disturbances.[5]

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific interactions and downstream effects may reveal additional therapeutic potentials.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22760-18-5 [chemicalbook.com]

- 6. Pharmacokinetics of the antirheumatic this compound in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Proquazone: A Technical Guide to a Non-Acidic NSAID

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) distinguished by its non-acidic chemical structure, a departure from the majority of compounds in this class.[1][2] This structural uniqueness has prompted investigation into its pharmacological profile, particularly concerning its efficacy and safety. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizing the available preclinical and clinical data. The document includes detailed experimental protocols for key assays used to evaluate its anti-inflammatory and analgesic effects, and visualizes its mechanism of action through signaling pathway diagrams.

Introduction

This compound, chemically 1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone, is an orally effective anti-inflammatory, analgesic, and antipyretic agent.[3][4] Unlike typical NSAIDs, which possess an acidic functional group, this compound is a non-acidic compound.[1][2] This characteristic has been a focal point of research, suggesting a potentially different gastrointestinal safety profile compared to its acidic counterparts. This compound has been investigated for the management of various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[1][2][5][6]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these inflammatory mediators.[1] this compound targets both COX-1 and COX-2 enzymes.[1]

The inhibition of the arachidonic acid cascade is central to the therapeutic effects of this compound. This pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then metabolized by COX enzymes to form prostaglandin endoperoxides. These precursors are further converted to various prostaglandins, prostacyclin, and thromboxanes, all of which are potent mediators of inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in healthy human volunteers. Following oral administration, this compound is absorbed from the gastrointestinal tract.

| Parameter | Value | Species | Reference |

| Administration | Intravenous (75 & 122 mg), Oral (300 & 900 mg) | Human | [3] |

| Apparent Half-life (α-phase) | 2 min | Human | [3] |

| Apparent Half-life (β-phase) | 14 min | Human | [3] |

| Apparent Half-life (γ-phase) | 76 min | Human | [3] |

| Total Clearance | 700 mL/min | Human | [3] |

| Apparent Volume of Distribution (steady state) | 40 L | Human | [3] |

| Renal Excretion (unchanged) | < 0.001% | Human | [3] |

| Renal Excretion (m-hydroxy metabolite) | < 1.0% | Human | [3] |

| Renal Excretion (conjugated m-hydroxy metabolite) | 20% | Human | [3] |

| Extent of Absorption | ~7% (due to large first-pass effect) | Human | [3] |

Table 1: Pharmacokinetic Parameters of this compound in Humans

Preclinical Efficacy

The anti-inflammatory and analgesic properties of this compound have been evaluated in various animal models.

Anti-inflammatory Activity

Analgesic Activity

The Randall-Selitto test is used to evaluate the analgesic efficacy of compounds by measuring the pain threshold in an inflamed paw. This compound has demonstrated analgesic effects in animal models.[4][7] In a modified Randall-Selitto test, nonsteroidal anti-inflammatory drugs, including this compound, showed a plateau in their analgesic effects, distinguishing them from narcotic-like analgesics.[4]

Clinical Efficacy

This compound has been evaluated in clinical trials for its efficacy in treating osteoarthritis and rheumatoid arthritis.

Osteoarthritis

In a double-blind study involving 36 patients with osteoarthritis of the knee, both 600 mg and 900 mg daily doses of this compound showed statistically significant improvements in all assessed parameters over a 3-month period.[8] There was no statistically significant difference in efficacy between the two doses, suggesting the lower dose may be preferable due to a better side-effect profile.[8]

Another three-month trial with 40 patients suffering from osteoarthritis of the hip found 900 mg/day of this compound to be more effective than 500 mg/day of naproxen in providing symptomatic relief and improving the patient's condition.[2][9]

In a 3-week, double-blind, randomized study in 39 patients with gonarthrosis, 900 mg/day of this compound was compared with 1200 mg/day of ibuprofen. Both treatments were effective in over 70% of cases, with this compound appearing more effective in reducing knee swelling and pain.[10]

Rheumatoid Arthritis

A 6-month, randomized, double-blind clinical trial involving 44 patients with rheumatoid arthritis compared 900 mg of this compound daily with 1200 mg of ibuprofen daily.[3] this compound demonstrated a statistically significant better improvement in the Lansbury Index and nocturnal pain compared to ibuprofen.[3]

| Indication | Comparator | This compound Dosage | Comparator Dosage | Key Findings | Reference |

| Osteoarthritis of the Knee | Dose-comparison | 600 mg/day vs. 900 mg/day | - | Both doses effective; no significant difference in efficacy. | [8] |

| Osteoarthritis of the Hip | Naproxen | 900 mg/day | 500 mg/day | This compound was more effective in providing relief of symptoms. | [2][9] |

| Gonarthrosis (Knee OA) | Ibuprofen | 900 mg/day | 1200 mg/day | Both effective; this compound seemed more effective for swelling and pain. | [10] |

| Rheumatoid Arthritis | Ibuprofen | 900 mg/day | 1200 mg/day | This compound showed significantly better improvement in Lansbury Index and nocturnal pain. | [3] |

Table 2: Summary of Comparative Clinical Trials with this compound

Safety and Tolerability

The primary side effects associated with this compound are gastrointestinal in nature.[5][9] Diarrhea has been reported in up to 30% of patients, particularly at higher doses (≥900 mg/day).[5] However, these effects are often mild to moderate and transient.[5] In comparative studies, the overall tolerability of this compound was found to be comparable to other NSAIDs.[5]

Preclinical studies in rats have shown this compound to be less ulcerogenic than indomethacin.[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing and measuring inflammation to assess the anti-inflammatory effects of a test compound.

Protocol:

-

Animals: Male Wistar rats (150-200g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Fasting: Rats are fasted overnight with free access to water.

-

Grouping: Animals are randomly divided into groups (e.g., control, standard drug, and this compound-treated groups).

-

Drug Administration: this compound or a standard NSAID (e.g., indomethacin) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Edema: After a specified time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Randall-Selitto Test in Rats

This protocol describes a method to assess the analgesic effect of a compound by measuring the pain threshold to mechanical pressure on an inflamed paw.

Protocol:

-

Animals and Induction of Inflammation: As described in the carrageenan-induced paw edema protocol, inflammation is induced in the right hind paw of rats.

-

Drug Administration: this compound or a standard analgesic is administered at various doses.

-

Measurement of Pain Threshold: At specified time points after drug administration, a constantly increasing mechanical pressure is applied to the dorsal surface of the inflamed paw using a specialized apparatus (analgesy-meter).

-

Endpoint: The pressure at which the rat withdraws its paw, vocalizes, or struggles is recorded as the pain threshold. A cut-off pressure is set to avoid tissue damage.

-

Analysis: The increase in pain threshold in the drug-treated groups is compared to the vehicle-treated control group.

NSAID-Induced Gastric Ulcer Model in Rats

This protocol is used to evaluate the gastrointestinal toxicity of NSAIDs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. quanticate.com [quanticate.com]

- 7. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ('Biarison') in osteoarthritis of the knee: a double-blind, dose comparison trial [pubmed.ncbi.nlm.nih.gov]

- 9. A long-term comparison of this compound and naproxen in the treatment of osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new anti-inflammatory drug, this compound, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Proquazone: A Technical Guide to its Mechanism of Action in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the quinazolinone class of compounds. Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its inhibition of prostaglandin synthesis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of cyclooxygenase (COX) enzymes. This document summarizes available quantitative data, details relevant experimental protocols for assessing its activity, and provides visual representations of the key pathways and workflows involved in its pharmacological evaluation.

Introduction

This compound, chemically known as 1-isopropyl-7-methyl-4-phenyl-2(1H)-quinazolinone, is a non-acidic NSAID. Unlike many traditional NSAIDs which are acidic, this compound's chemical structure contributes to its pharmacological profile. The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastrointestinal protection, and COX-2, which is inducible and upregulated at sites of inflammation.[2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for NSAIDs as it can reduce the risk of gastrointestinal side effects.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Signaling Pathway of Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

Quantitative Data

While specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in the available literature, data from in vivo studies and on related compounds provide a quantitative context for its anti-inflammatory activity.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Assay | Parameter | Value | Reference Compound | Reference Value |

| Rat | Carrageenan-induced Paw Edema | ED50 | ~10 mg/kg (oral) | Indomethacin | ~5 mg/kg (oral) |

ED50 (Effective Dose 50) is the dose that produces 50% of the maximal effect.

Table 2: In Vitro COX Inhibition Data for Structurally Related Quinazolinone Derivatives

The following data for novel quinazolinone derivatives, while not representing this compound itself, illustrates the typical potency and selectivity profiles investigated for this class of compounds.

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | 1.57 | 43.0 | 0.036 |

| Derivative B | 1.89 | 37.3 | 0.051 |

| Derivative C | 0.376 | >50 | >133 |

| Reference Compounds | |||

| Ibuprofen | 2.19 | 3.30 | 0.66 |

| Celecoxib | >100 | 0.049 | >2040 |

Data is illustrative and sourced from studies on various quinazolinone derivatives.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the prostaglandin synthesis inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibition of COX-1 and COX-2.[7][8]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on COX-1 and COX-2 activity.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Workflow Diagram:

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the this compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid to all wells except the blank.

-

Incubate the plate at 37°C for 5-10 minutes.

-

Measure the absorbance at a wavelength between 590 nm and 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[9][10][11]

Objective: To determine the in vivo anti-inflammatory efficacy (ED50) of this compound.

Materials:

-

Male Wistar rats (150-200g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% suspension in saline)

-

Plethysmometer or calipers

Workflow Diagram:

Procedure:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound orally at various doses to different groups of rats. A control group receives only the vehicle.

-

One hour after the administration of the test compound, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each treated group compared to the control group.

-

Determine the ED50 value by plotting the percentage of inhibition against the dose of this compound.

Conclusion

This compound is a non-acidic NSAID that effectively inhibits prostaglandin synthesis through the blockade of COX enzymes. While specific in vitro potency data (IC50) for this compound is not widely available, its in vivo anti-inflammatory efficacy is well-documented and comparable to that of other potent NSAIDs like indomethacin. The experimental protocols detailed in this guide provide a framework for the evaluation of this compound and other novel anti-inflammatory agents. Further research to elucidate the precise COX-1/COX-2 selectivity of this compound would be beneficial for a more complete understanding of its pharmacological profile and therapeutic potential.

References

- 1. In Vivo Inhibition of Prostaglandin E2 Production by Crude Aqueous Extract of the Root Bark of Zanthoxylum Xanthoxyloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. inotiv.com [inotiv.com]

- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Proquazone: A Comprehensive In-Vivo Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with a distinct chemical structure lacking a free acid group. This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of this compound, drawing from key studies in humans and preclinical species. The document summarizes quantitative pharmacokinetic parameters, details established experimental protocols for its analysis, and visualizes the known metabolic pathways. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

This compound, chemically identified as 1-isopropyl-7-methyl-4-phenylquinazolin-2(1H)-one, is a non-steroidal anti-inflammatory agent. It has been investigated for its therapeutic efficacy in conditions such as rheumatoid arthritis and osteoarthritis. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use and for the development of new chemical entities based on its structure. This document synthesizes the available data on the in-vivo pharmacokinetic and metabolic fate of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been most extensively studied in healthy human volunteers. The drug exhibits rapid absorption and is subject to a significant first-pass effect, indicating high hepatic extraction.

Human Pharmacokinetics

A pivotal study in five healthy male volunteers established the key pharmacokinetic parameters of this compound following both intravenous and oral administration[1].

Table 1: Pharmacokinetic Parameters of this compound in Healthy Humans (Intravenous Administration) [1]

| Parameter | Value | Description |

| Apparent Half-Life (α-phase) | 2 min | Initial rapid distribution phase. |

| Apparent Half-Life (β-phase) | 14 min | Secondary distribution phase. |

| Apparent Half-Life (γ-phase) | 76 min | Terminal elimination phase. |

| Total Clearance | 700 mL/min | Indicates high hepatic extraction. |

| Apparent Volume of Distribution (Steady State) | 40 L | Suggests extensive tissue binding or partitioning. |

Table 2: Renal Excretion of this compound and its Metabolites in Healthy Humans (Following Intravenous Administration) [1]

| Compound | Percentage of Dose Excreted in Urine |

| Unchanged this compound | < 0.001% |

| m-hydroxy Metabolite | < 1.0% |

| Conjugated m-hydroxy Metabolite | 20% |

Following oral administration, the extent of absorption of this compound is approximately 7%, a consequence of a large first-pass metabolism[1]. The pharmacokinetics were found to be first-order at a 300 mg oral dose, with deviations from linear kinetics observed at a higher 900 mg dose[1].

Animal Pharmacokinetics

Metabolism

This compound is extensively metabolized in the liver, with hydroxylation and subsequent conjugation being the primary biotransformation pathways[2].

Metabolic Pathways

The principal metabolic pathway for this compound involves hydroxylation to form the m-hydroxy metabolite, which is then conjugated, primarily with glucuronic acid. This conjugated metabolite is the main form excreted in the urine[1]. The m-hydroxy derivative of this compound has been shown to be less toxic than the parent compound.

Caption: Metabolic pathway of this compound.

Metabolizing Enzymes

Specific information regarding the cytochrome P450 (CYP) isoenzymes responsible for the hydroxylation of this compound and the UDP-glucuronosyltransferase (UGT) isoenzymes involved in the conjugation of the m-hydroxy metabolite is not currently available in the published literature. A study on a novel analog of this compound, PA-6, suggested potential inhibition of CYP2C9 and CYP2C19, but this does not directly implicate these enzymes in the metabolism of this compound itself.

Experimental Protocols

This section details the methodologies employed in key studies to determine the pharmacokinetic and metabolic profile of this compound.

Human Pharmacokinetic Study Protocol

The following is a summary of the protocol used in the foundational human pharmacokinetic study of this compound[1].

Caption: Workflow for Human Pharmacokinetic Study.

-

Subjects: The study was conducted in five healthy male volunteers.

-

Dosing:

-

Intravenous: Doses of 75 mg and 122 mg were administered. Due to the poor water solubility of this compound, it was admixed with 40% sterile human albumin for intravenous injection[1].

-

Oral: Capsules containing 300 mg and 900 mg of this compound were administered.

-

-

Sample Analysis:

-

A reversed-phase high-performance liquid chromatography (HPLC) method was developed for the determination of this compound and its m-hydroxy metabolite in serum and urine.

-

Extraction: A single chloroform extraction was used to isolate the parent drug, its metabolite, and an internal standard from serum or urine.

-

Chromatography: The separation was achieved on a μBondapak C18 column with a mobile phase of acetonitrile-water (50:50) adjusted to pH 3.

-

Detection: The detection limits for both this compound and its metabolite were 0.02 μmol/L using a 500 μL sample.

-

Proposed Protocol for In-Vitro Metabolism Studies

To identify the specific CYP and UGT isoenzymes responsible for this compound metabolism, the following standard in-vitro experimental workflow would be employed.

Caption: In-Vitro Metabolism Experimental Workflow.

-

Phase I (CYP Identification):

-

Human Liver Microsomes (HLM): this compound would be incubated with pooled HLM in the presence of the cofactor NADPH. The formation of m-hydroxy this compound would be monitored over time.

-

Recombinant Human CYPs: this compound would be incubated with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms are capable of metabolizing the drug.

-

Chemical Inhibition: this compound would be co-incubated with HLM and specific chemical inhibitors for each major CYP isoform to determine which inhibitor reduces the formation of the m-hydroxy metabolite.

-

-

Phase II (UGT Identification):

-

HLM with UDPGA: The m-hydroxy this compound metabolite would be incubated with HLM and the cofactor UDP-glucuronic acid (UDPGA) to assess the formation of the glucuronide conjugate.

-

Recombinant Human UGTs: The m-hydroxy metabolite would be incubated with a panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A9, 2B7) to identify the specific isoforms responsible for conjugation.

-

-

Analysis: In all in-vitro experiments, the quantification of the parent drug and its metabolites would be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for high sensitivity and specificity.

Conclusion

The in-vivo pharmacokinetic profile of this compound in humans is characterized by rapid absorption, extensive first-pass metabolism, and a relatively short terminal half-life. The primary metabolic pathway involves hydroxylation to m-hydroxy this compound, followed by conjugation and renal excretion. While the foundational pharmacokinetic parameters in humans are well-documented, a significant data gap exists regarding the specific CYP and UGT enzymes responsible for its biotransformation. Furthermore, comprehensive and comparative pharmacokinetic data in standard preclinical species are not widely available. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogs, which may aid in the future development of safer and more effective anti-inflammatory drugs.

References

- 1. Metabolite Profiling and Reaction Phenotyping for the in Vitro Assessment of the Bioactivation of Bromfenac † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Proquazone: An In-Depth Review of In Vitro Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-Target Effects: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of proquazone, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated during inflammation.[5]

While specific IC50 values for this compound against COX-1 and COX-2 in various in vitro assay formats are not detailed in the readily available literature, it is understood to inhibit both isoforms.[6]

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the canonical prostaglandin synthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Potential Off-Target Effects: Data Gaps in Publicly Available Literature

A comprehensive search of scientific literature did not yield specific in vitro studies detailing the broad off-target pharmacology of this compound. Such studies, often conducted during preclinical drug development, involve screening the compound against a wide panel of receptors, enzymes, ion channels, and transporters to identify potential secondary mechanisms of action or liabilities that could lead to adverse effects.

Therefore, quantitative data (e.g., IC50, Ki, or % inhibition at a given concentration) for this compound's activity on targets other than COX enzymes are not available in the reviewed literature. The potential for this compound to interact with other cellular targets such as phosphodiesterases, nuclear receptors, or various ion channels remains uncharacterized in publicly accessible studies.

Experimental Protocols

Due to the lack of specific in vitro off-target studies for this compound, detailed experimental protocols for such assessments cannot be provided. However, a general methodology for the primary on-target activity (COX inhibition) is described below.

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol is a generalized representation of how the inhibitory activity of a compound like this compound against COX-1 and COX-2 is typically determined in vitro.[4]

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Cofactors (e.g., hematin, glutathione).

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).

-

96-well microplates.

-

Incubator and plate reader.

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the diluted this compound or vehicle control.

-

Add the purified COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time at a specific temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a specific duration (e.g., 2 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

-

Plot the percentage of inhibition of COX activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a suitable non-linear regression analysis software.

The following flowchart outlines the general workflow for assessing COX inhibition in vitro.

Caption: General Workflow for In Vitro COX Inhibition Assay.

Conclusion

This compound's primary in vitro effect is the inhibition of COX-1 and COX-2 enzymes, which underlies its anti-inflammatory, analgesic, and antipyretic properties.[3] However, a detailed understanding of its potential off-target effects is limited by the lack of publicly available, comprehensive in vitro pharmacological profiling data. For a complete safety and efficacy assessment, further studies screening this compound against a broad range of molecular targets would be necessary. Such data would be invaluable for predicting potential side effects and for understanding the full pharmacological profile of this non-acidic NSAID.

References

- 1. The toxicology profile of the anti-inflammatory drug this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase inhibitors: From pharmacology to clinical read-outs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Proquazone: A Technical Guide for Investigating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool for studying the intricate mechanisms of inflammatory pathways.[1][2] As a quinazolinone derivative, it possesses a unique non-acidic chemical structure, distinguishing it from many other NSAIDs.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in inflammation research. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates, offering a comprehensive resource for scientists in the field.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX enzymes are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6][7][8] There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the stomach lining and maintain normal kidney function.[5][9]

-

COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation.[5][9] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[5]

This compound inhibits both COX-1 and COX-2.[4][5] Some evidence suggests a preferential inhibition of COX-2, which could potentially lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4] By blocking the action of COX enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[4][5]

Data Presentation: this compound's Inhibitory Activity

The following table summarizes the quantitative data on this compound's inhibitory effects on key inflammatory markers.

| Target | Parameter | Value | Species | Reference |

| Carrageenin-induced Paw Edema | ED50 (oral) | ~3 mg/kg | Rat | [3] |

| Adjuvant-induced Arthritis | ED50 (oral) | ~1 mg/kg/day | Rat | [3] |

ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

In Vivo Model: Carrageenin-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of compounds in an acute inflammatory setting.

Principle: The subcutaneous injection of carrageenin into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

-

Animals: Male Wistar rats (150-200g) are typically used.

-

Groups: Animals are divided into control and treatment groups.

-

Compound Administration: this compound or a reference drug (e.g., indomethacin) is administered orally one hour before the carrageenin injection.[3] The vehicle used for administration should be given to the control group.

-

Induction of Edema: A 1% solution of carrageenin in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenin injection and at regular intervals thereafter (e.g., 3 and 5 hours).[3]

-

Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group. The ED50 can then be determined from a dose-response curve.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of COX enzymes.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced by purified COX-1 or COX-2 enzymes in the presence of arachidonic acid. A reduction in PGE2 production in the presence of the test compound indicates COX inhibition.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Reaction Mixture: The reaction mixture typically contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

-

Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme for a specified time.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Termination of Reaction: The reaction is stopped after a defined period by the addition of an acid.

-

Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2.

Signaling Pathways and Visualizations

The Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade, a key inflammatory pathway, and highlights the inhibitory action of this compound.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

This diagram outlines the typical workflow for evaluating the anti-inflammatory effects of this compound using the carrageenin-induced paw edema model.

Caption: Workflow for carrageenin-induced paw edema assay.

This compound and Cytokine Signaling

While the primary mechanism of this compound is COX inhibition, its anti-inflammatory effects may also involve modulation of cytokine signaling. Prostaglandins, particularly PGE2, can influence the production and activity of various pro- and anti-inflammatory cytokines, such as interleukins (ILs) and tumor necrosis factor-alpha (TNF-α).[10] By reducing prostaglandin levels, this compound can indirectly impact these cytokine networks.

For instance, PGE2 can promote the differentiation and expansion of Th1 and Th17 cells, which are key players in chronic inflammation, by amplifying cytokine signaling.[10] Therefore, by inhibiting PGE2 synthesis, this compound may help to dampen these pro-inflammatory T-cell responses. Further research is needed to fully elucidate the direct effects of this compound on cytokine production and signaling pathways, independent of its COX-inhibitory activity.

Conclusion

This compound is a potent anti-inflammatory agent that acts through the inhibition of COX enzymes, making it a valuable tool for studying the arachidonic acid cascade and its role in inflammation. This guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the key pathways involved. For researchers and drug development professionals, this compound offers a well-characterized compound to investigate the complexities of inflammation and to explore novel therapeutic strategies.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. gpnotebook.com [gpnotebook.com]

- 10. Prostaglandin‐cytokine crosstalk in chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Proquazone's Effect on Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][2] While the foundational pharmacology of this compound centers on the arachidonic acid cascade, its broader impact on other cellular signaling pathways is less defined. This technical guide provides a comprehensive overview of the established mechanism of this compound, details the experimental protocols for evaluating its COX inhibitory activity, and explores its potential, though less characterized, effects on downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Due to the limited availability of specific quantitative data for this compound, this guide also presents comparative data for other NSAIDs to provide a broader context for its potential activity.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]

Quantitative Data on COX Inhibition

Specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not consistently reported in publicly accessible scientific literature. To provide a frame of reference, the following table summarizes the IC50 values for several other common NSAIDs, as determined in a human peripheral monocyte assay.[4] This illustrates the range of potencies and selectivities observed within this drug class.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

| Rofecoxib | > 100 | 25 | > 4.0 |

| This compound | Data not available | Data not available | Data not available |

| Table 1: Comparative IC50 values of various NSAIDs for COX-1 and COX-2 inhibition. Data extracted from a study using human peripheral monocytes.[4] |

Experimental Protocols for Assessing COX Inhibition

The following sections detail generalized methodologies for determining the inhibitory activity of compounds like this compound on COX-1 and COX-2.

In Vitro Whole-Cell Assay for COX-1 and COX-2 Inhibition

This method utilizes human peripheral blood monocytes to assess COX-1 and COX-2 activity.

Principle: Unstimulated monocytes primarily express COX-1, while stimulation with lipopolysaccharide (LPS) induces the expression of COX-2. By measuring the production of prostaglandins (e.g., PGE2) in the presence of an inhibitor, the IC50 for each isoform can be determined.

Protocol:

-

Monocyte Isolation: Isolate human peripheral blood monocytes from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Culture the isolated monocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

COX-2 Induction: For the COX-2 assay, incubate the monocytes with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated monocytes.

-

Inhibitor Treatment: Pre-incubate the cells (both LPS-stimulated and unstimulated) with various concentrations of this compound (or other test compounds) for a specified time (e.g., 30 minutes).

-

Arachidonic Acid Stimulation: Add arachidonic acid (e.g., 10 µM) to the cell cultures to initiate prostaglandin synthesis and incubate for a defined period (e.g., 15 minutes).

-

Prostaglandin Measurement: Terminate the reaction and collect the cell supernatant. Measure the concentration of a specific prostaglandin, typically PGE2, using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Potential Effects on Downstream Signaling Cascades

The inhibition of prostaglandin synthesis by this compound can have ripple effects on various intracellular signaling cascades that are modulated by prostaglandins. While direct experimental evidence for this compound's impact on these pathways is lacking, we can infer potential mechanisms based on the known roles of prostaglandins.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Key MAPK cascades include the ERK1/2, JNK, and p38 pathways. Prostaglandins, particularly PGE2, can modulate MAPK activity. For instance, PGE2 has been shown to activate the ERK1/2 pathway in some cell types, which can contribute to both pro- and anti-inflammatory responses.

Hypothesized Effect of this compound: By reducing PGE2 levels, this compound could potentially attenuate the activation of the ERK1/2 pathway in contexts where PGE2 is a primary stimulus. This could contribute to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes regulated by this pathway. However, this remains a hypothetical mechanism that requires experimental validation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The activation of NF-κB is a hallmark of many inflammatory conditions. Prostaglandins can have complex, context-dependent effects on NF-κB signaling. Some studies suggest that certain prostaglandins can enhance NF-κB activation, while others may have inhibitory effects.

Hypothesized Effect of this compound: Given that COX-2 expression is itself regulated by NF-κB, a feedback loop exists. By inhibiting COX-2, this compound reduces the production of prostaglandins that may further amplify the inflammatory response through NF-κB. Therefore, this compound could indirectly dampen NF-κB activation by breaking this positive feedback loop. Direct experimental investigation is necessary to confirm this hypothesis.

Conclusion and Future Directions

This compound's established mechanism of action is the inhibition of COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. While this is the cornerstone of its anti-inflammatory effects, the full extent of its interactions with cellular signaling cascades remains an area for further investigation. The lack of publicly available, specific quantitative data on its COX inhibitory profile highlights a gap in the current understanding of this compound.

Future research should focus on:

-

Quantitative determination of this compound's IC50 values for COX-1 and COX-2 using standardized in vitro and cell-based assays to accurately assess its potency and selectivity.

-

Investigation of this compound's effects on the MAPK and NF-κB signaling pathways in relevant cell types (e.g., synoviocytes, macrophages) to elucidate potential mechanisms of action beyond prostaglandin inhibition.

-

Studies on the impact of this compound on leukocyte migration and cytokine production to provide a more complete picture of its immunomodulatory effects.

A deeper understanding of this compound's molecular interactions will be invaluable for optimizing its therapeutic use and for the development of next-generation anti-inflammatory agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Proquazone: A Technical Guide for Investigating Pain Mechanisms in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of proquazone, a non-steroidal anti-inflammatory drug (NSAID), and its application in preclinical animal models for the investigation of pain and inflammation. This compound serves as a valuable pharmacological tool for elucidating the mechanisms underlying nociception, particularly those involving the cyclooxygenase (COX) pathway.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound is a non-acidic quinazolinone derivative that exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Like other NSAIDs, it blocks the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of pain and inflammation.[1][3][4] The primary mechanism involves blocking the biosynthesis of prostaglandins, which are responsible for sensitizing nociceptors (pain-sensing nerve endings).[5][6]

The two main isoforms of the COX enzyme, COX-1 and COX-2, are involved in prostaglandin synthesis.[7][8] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8][9] this compound's inhibition of these enzymes, particularly COX-2, leads to a reduction in the production of inflammatory prostaglandins (like PGE2), thereby alleviating pain and reducing inflammation.[1][10] Some evidence suggests a preferential inhibition towards the COX-2 enzyme, which may reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 4. Molecular basis for the inhibition of prostanoid biosynthesis by nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptsimlab.com [rjptsimlab.com]

- 7. Analgesic - Wikipedia [en.wikipedia.org]

- 8. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. Inhibition of cyclooxygenase-2 rapidly reverses inflammatory hyperalgesia and prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proquazone Dose-Response in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4][5] this compound inhibits both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins from arachidonic acid.[3][4] This document provides detailed protocols for generating a dose-response curve for this compound in a cell culture setting to evaluate its cytotoxic effects and its efficacy in reducing prostaglandin E2 (PGE2) production.

Data Presentation

The following tables present illustrative quantitative data on the dose-dependent effects of this compound on cell viability and PGE2 production in a RAW 264.7 macrophage cell line model. This data is intended to serve as an example for experimental design and data presentation.

Table 1: Dose-Response of this compound on RAW 264.7 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 95.6 ± 4.8 |

| 50 | 88.3 ± 6.2 |

| 100 | 75.1 ± 7.9 |

| 200 | 52.4 ± 8.3 |

| IC50 (µM) | ~190 |

This table illustrates the cytotoxic effect of this compound at higher concentrations.

Table 2: Dose-Dependent Inhibition of LPS-Induced PGE2 Production by this compound in RAW 264.7 Cells

| This compound Concentration (µM) | PGE2 Concentration (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control, +LPS) | 2500 ± 150 | 0 |

| 0.1 | 2125 ± 130 | 15 |

| 1 | 1450 ± 98 | 42 |

| 10 | 625 ± 55 | 75 |

| 50 | 200 ± 30 | 92 |

| 100 | 80 ± 15 | 96.8 |

| IC50 (µM) | ~1.5 |

This table demonstrates the potent inhibitory effect of this compound on prostaglandin synthesis at non-cytotoxic concentrations.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

This protocol outlines the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line, a common model for studying inflammation in vitro.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, aspirate the old medium and wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes to detach the cells.

-

Neutralize the trypsin with 7-8 mL of complete DMEM and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a suitable density.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cultured RAW 264.7 cells

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

-